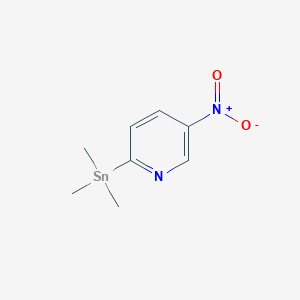

5-Nitro-2-(trimethylstannyl)-pyridine

Description

Properties

IUPAC Name |

trimethyl-(5-nitropyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N2O2.3CH3.Sn/c8-7(9)5-2-1-3-6-4-5;;;;/h1-2,4H;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORORMMYFKXKTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441188 | |

| Record name | 5-NITRO-2-(TRIMETHYLSTANNYL)-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184962-91-2 | |

| Record name | 5-Nitro-2-(trimethylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184962-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-NITRO-2-(TRIMETHYLSTANNYL)-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Pathways of 5 Nitro 2 Trimethylstannyl Pyridine

Chemical Transformations Involving the Carbon-Tin Bond

The carbon-tin (C-Sn) bond in arylstannanes like 5-Nitro-2-(trimethylstannyl)-pyridine is the primary site for a variety of transformations, most notably destannylation reactions. This bond is polarized towards the carbon atom, making it susceptible to attack by electrophiles.

Destannylation Reactions

Destannylation involves the cleavage of the C-Sn bond, typically through reaction with an electrophile, leading to the substitution of the trimethylstannyl group.

Iododestannation Processes

Iododestannation is a highly reliable and common reaction for arylstannanes. This process involves treating the organostannane with an iodine source, such as molecular iodine (I₂), to replace the stannyl (B1234572) moiety with an iodine atom. This electrophilic aromatic substitution proceeds under mild conditions and typically gives high yields. For this compound, the expected reaction would yield 2-iodo-5-nitropyridine. This product is a valuable intermediate for further functionalization, particularly in cross-coupling reactions.

Table 1: Plausible Iododestannation Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Iodine (I₂) | 2-Iodo-5-nitropyridine |

|

|

Note: This represents a predicted reaction, as specific experimental data for this compound is unavailable.

Other Electrophilic Cleavage Reactions

Besides iodine, other electrophiles can cleave the C-Sn bond. Protons from acids can lead to protodestannylation, replacing the stannyl group with a hydrogen atom, which is often an undesired side reaction. Halogens like bromine and chlorine would be expected to yield the corresponding 2-bromo- and 2-chloro-5-nitropyridines. Acyl chlorides, in the presence of a Lewis acid, can also act as electrophiles to introduce a ketone functional group.

Homolytic and Heterolytic Cleavage Mechanisms

The cleavage of the C-Sn bond can proceed through two primary mechanisms:

Heterolytic Cleavage: This is the most common pathway for the reactions discussed above. An electrophile (E⁺) attacks the electron-rich carbon atom attached to the tin, leading to the formation of a cationic intermediate (a Wheland intermediate in the case of an aromatic ring). The trimethylstannyl group departs as a cation, [Sn(CH₃)₃]⁺, which is stabilized by a counter-ion. This is a classic SᴇAr (electrophilic aromatic substitution) mechanism.

Homolytic Cleavage: This mechanism involves the breaking of the C-Sn bond to form two radicals: an aryl radical and a stannyl radical (·Sn(CH₃)₃). This pathway is less common for electrophilic substitutions but can be initiated by heat or light, particularly in radical-mediated reactions. There is no specific evidence in the available literature to suggest this is a primary pathway for this compound under standard conditions.

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the pyridine (B92270) ring towards electrophilic substitution. Its primary reactivity involves reduction to various other nitrogen-containing functionalities.

Reductive Transformations of the Nitro Moiety to Other Nitrogen Functionalities

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing access to amines, hydroxylamines, and other nitrogenous compounds. A variety of reducing agents can be employed, with the final product often depending on the specific reagent and reaction conditions.

The most common transformation is the complete reduction of the nitro group to a primary amine (amino group, -NH₂). This can be achieved using several methods:

Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice. However, for organostannanes, this method carries the risk of simultaneously cleaving the C-Sn bond (hydrodestannylation). Raney nickel is another effective catalyst that might offer different selectivity.

Metal/Acid Reduction: Historically, metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) have been widely used for this reduction. The use of tin(II) chloride (SnCl₂) in a solvent like ethyl acetate (B1210297) or ethanol (B145695) provides a milder alternative that is often tolerant of other functional groups.

Other Reagents: Sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) hydrosulfide (B80085) (NH₄HS) can also be used, sometimes allowing for the selective reduction of one nitro group in a polynitroaromatic compound.

Depending on the conditions, partial reduction can lead to intermediate oxidation states like nitroso (-NO) or hydroxylamino (-NHOH) compounds.

Table 2: Common Reductive Pathways for Aromatic Nitro Groups

| Reagent(s) | Resulting Functional Group | Potential Product from this compound |

|---|---|---|

| H₂, Pd/C | Amine (-NH₂) | 6-(Trimethylstannyl)pyridin-3-amine* |

| SnCl₂, HCl | Amine (-NH₂) | 6-(Trimethylstannyl)pyridin-3-amine |

| Zn, NH₄Cl | Hydroxylamine (-NHOH) | N-(6-(Trimethylstannyl)pyridin-3-yl)hydroxylamine |

*Potential for competing hydrodestannylation to yield 3-aminopyridine.

Reactivity of the Pyridine Ring System of this compound

The reactivity of the pyridine ring in this compound is profoundly influenced by its electronic landscape, which is shaped by the interplay between the nitrogen heteroatom and the powerful electron-withdrawing and electron-donating characteristics of its substituents. This unique substitution pattern renders the aromatic system highly polarized and susceptible to specific types of chemical transformations, particularly those involving nucleophilic attack.

Nucleophilic Substitution Reactions on the Pyridine Scaffold

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings, such as pyridine. wikipedia.org The inherent electronegativity of the nitrogen atom in the pyridine ring already reduces electron density compared to benzene, making it more susceptible to attack by nucleophiles. This effect is significantly amplified by the presence of strong electron-withdrawing groups, like the nitro group (-NO₂). wikipedia.orgstackexchange.com

In this compound, the nitro group is located at the C5 position, which is para to the C2 position. This specific arrangement is crucial as it allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer complex, the key intermediate formed during an SNAr reaction. wikipedia.org The negative charge from the incoming nucleophile at C2 can be stabilized via resonance onto the electronegative oxygen atoms of the nitro group. This strong stabilization dramatically lowers the activation energy for nucleophilic attack at the C2 (and C6) position.

While the trimethylstannyl group is not a conventional leaving group in classical SNAr reactions (halides are more common), the pyridine ring is highly activated towards this type of transformation. The primary utility of the trimethylstannyl group is in transition-metal-catalyzed cross-coupling reactions (e.g., Stille coupling). However, to understand the reactivity of the pyridine scaffold itself, it is instructive to examine analogous systems where a good leaving group is present at the C2 position. Studies on 2-chloro-5-nitropyridine (B43025), a close analogue, demonstrate that it readily undergoes nucleophilic substitution with a wide variety of nucleophiles. rsc.orgresearchgate.net

The reaction proceeds via a two-step addition-elimination mechanism. The rate of these reactions is dependent on both the concentration of the substrate and the nucleophile, indicating a bimolecular process. rsc.org Kinetic studies on these analogues provide insight into the electrophilicity of the C2 position.

| Nucleophile (Arenethiolate) | Substituent on Nucleophile | Rate Constant (k₂) [L mol⁻¹ s⁻¹] | Hammett Constant (σ) of Substituent |

|---|---|---|---|

| 4-Methoxyphenylthiolate | 4-OCH₃ | 15.8 | -0.27 |

| 4-Methylphenylthiolate | 4-CH₃ | 10.0 | -0.17 |

| Phenylthiolate | H | 5.0 | 0.00 |

| 4-Chlorophenylthiolate | 4-Cl | 2.5 | +0.23 |

| 4-Nitrophenylthiolate | 4-NO₂ | 0.4 | +0.78 |

*Data adapted from studies on 2-chloro-5-nitropyridine as an analogue. rsc.org Rate constants correlate with the electron-donating/withdrawing nature of the substituent on the nucleophile, as described by the Hammett constants.

Electronic Influence of the Nitro and Trimethylstannyl Groups on Pyridine Ring Reactivity

The reactivity of the pyridine ring is a direct consequence of the combined electronic effects of its nitrogen atom and its substituents. These effects can be dissected into inductive and resonance components, which can be quantified using parameters like the Hammett substituent constants (σ). researchgate.net

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its influence stems from two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyridine ring through the sigma bond framework. This effect is distance-dependent and deactivates the entire ring.

Resonance Effect (-M or -R): The nitro group can withdraw electron density from the ring's pi-system through resonance. This effect is most pronounced at the ortho and para positions relative to the substituent. In this compound, the nitro group at C5 is para to C2 and ortho to C4 and C6. This strong resonance withdrawal creates significant partial positive charges (δ+) at these positions, making them highly electrophilic and thus primed for nucleophilic attack. stackexchange.comnih.gov

Trimethylstannyl Group (-Sn(CH₃)₃): The electronic effect of the trimethylstannyl group is more nuanced. Tin is less electronegative than carbon, which suggests it can act as an electron-donating group.

Inductive Effect (+I): Based on electronegativity, the Sn-C bond is polarized towards the carbon, leading to a weak electron-donating inductive effect that increases electron density on the ring.

Hyperconjugation/Resonance: The trimethylstannyl group can also engage in σ-π hyperconjugation, donating electron density from the Sn-C sigma bonds into the pyridine pi-system.

The Hammett constants provide a quantitative measure of these electronic effects. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. researchgate.net

| Substituent Group | σ_meta | σ_para | General Electronic Effect |

|---|---|---|---|

| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.61 | +0.65 | Strongly Electron-Withdrawing |

| -Cl | +0.37 | +0.24 | Electron-Withdrawing |

| -H | 0.00 | 0.00 | Neutral Reference |

| -CH₃ | -0.06 | -0.14 | Weakly Electron-Donating |

| -Sn(CH₃)₃ | -0.06 | -0.01 | Weakly Electron-Donating |

*Data compiled from various sources. scispace.comunits.it The σ values for -Sn(CH₃)₃ indicate it is a weak electron-donating group, particularly through its inductive effect.

Combined Influence: In this compound, the electronic character of the ring is overwhelmingly dominated by the powerful electron-withdrawing nitro group. The weak electron-donating nature of the trimethylstannyl group at C2 is insufficient to counteract the potent deactivating influence of the nitro group at C5. The net result is a highly electron-deficient pyridine ring. The strong resonance stabilization provided by the 5-nitro group for a nucleophilic attack at the C2 position makes this site the most electrophilic carbon on the scaffold, rendering it exceptionally activated for potential nucleophilic aromatic substitution reactions, should a suitable leaving group be present.

Mechanistic Investigations of Reactions Involving 5 Nitro 2 Trimethylstannyl Pyridine

Mechanistic Elucidation of Stannylation Processes

The synthesis of 5-Nitro-2-(trimethylstannyl)-pyridine typically involves the introduction of a trimethylstannyl group onto a 5-nitropyridine scaffold. Mechanistic studies specifically detailing this stannylation process are not readily found. However, analogous reactions suggest that the mechanism is highly dependent on the nature of the starting materials and reagents employed.

Commonly, the synthesis would proceed from a precursor such as 2-halo-5-nitropyridine. In such cases, the reaction with a tin nucleophile, like hexamethylditin ((CH₃)₃SnSn(CH₃)₃), in the presence of a palladium catalyst is a standard approach. The catalytic cycle for this type of reaction is generally understood to involve:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the 2-halo-5-nitropyridine, forming a palladium(II) intermediate.

Transmetallation: The trimethylstannyl group is transferred from hexamethylditin to the palladium(II) complex, displacing the halide.

Reductive Elimination: The desired this compound is formed through reductive elimination from the palladium(II) complex, which also regenerates the palladium(0) catalyst.

Alternatively, the stannylation could be achieved via a metal-halogen exchange reaction followed by quenching with a trimethyltin (B158744) halide. For instance, treatment of 2-bromo-5-nitropyridine (B18158) with a strong organolithium base at low temperatures could generate a 2-lithio-5-nitropyridine intermediate. Subsequent reaction with trimethyltin chloride would then yield the final product through a nucleophilic substitution-type mechanism. The precise conditions would be crucial to avoid side reactions due to the presence of the electron-withdrawing nitro group.

Detailed Studies on Transition Metal-Catalyzed Cross-Coupling Mechanisms

This compound is primarily utilized as a coupling partner in Stille cross-coupling reactions to introduce the 5-nitropyridin-2-yl moiety into various organic molecules. The mechanism of the Stille reaction has been extensively studied, and while specific kinetic and thermodynamic data for this particular substrate are not available, the general mechanistic framework is well-accepted. numberanalytics.comwikipedia.orglibretexts.orgorganic-chemistry.org The catalytic cycle, typically employing a palladium catalyst, consists of three key steps.

Oxidative Addition and Transmetallation Steps

The catalytic cycle initiates with the oxidative addition of an organic electrophile (e.g., an aryl or vinyl halide/triflate) to a palladium(0) complex. This step involves the cleavage of the carbon-electrophile bond and the formation of a new palladium(II) species. The rate and success of this step are influenced by the nature of the electrophile, the phosphine (B1218219) ligands on the palladium, and the solvent.

Following oxidative addition, the crucial transmetallation step occurs. In this process, the 5-nitropyridin-2-yl group is transferred from the tin atom of this compound to the palladium(II) center, and the halide or pseudohalide from the palladium complex is transferred to the tin atom. This step results in the formation of a diorganopalladium(II) intermediate. The transmetallation is often the rate-determining step in the Stille coupling. The presence of the electron-withdrawing nitro group on the pyridine (B92270) ring is expected to influence the electronic properties of the organostannane and, consequently, the rate of transmetallation.

Reductive Elimination Pathways

The final step of the catalytic cycle is reductive elimination . nih.gov From the diorganopalladium(II) intermediate, the two organic groups—the one from the initial electrophile and the 5-nitropyridin-2-yl group—are coupled together, forming a new carbon-carbon bond. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. For reductive elimination to occur, the two organic ligands must be in a cis orientation on the palladium center. If they are trans, a trans-to-cis isomerization must precede the final bond-forming step. The electronic nature of the ligands plays a significant role in the facility of this step. nih.gov

Exploration of Sigmatropic Shifts and Rearrangement Mechanisms

There is no direct evidence in the current literature to suggest that this compound itself undergoes significant sigmatropic shifts or rearrangement reactions under typical conditions. Such rearrangements are pericyclic reactions that involve the migration of a sigma-bond across a pi-system. While these types of reactions are known in pyridine chemistry, particularly in the context of N-oxides or during certain synthetic procedures, they have not been reported as a characteristic reaction of 2-stannylpyridines. The stability of the aromatic pyridine ring generally disfavors intramolecular rearrangements that would disrupt the aromaticity. Any potential for such reactions would likely require high temperatures or photochemical conditions, which are not typical for the application of this compound in cross-coupling reactions.

Synthetic Utility and Applications As a Molecular Building Block

Application in Transition Metal-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation in contemporary organic chemistry. wikipedia.org The reaction's tolerance of a wide array of functional groups and the general stability of the organostannane reagents contribute to its broad applicability. wikipedia.org While specific studies detailing the extensive applications of 5-Nitro-2-(trimethylstannyl)-pyridine are not widely documented in publicly available literature, its reactivity can be inferred from the well-established principles of Stille coupling and the behavior of structurally related compounds.

Stille Coupling Reactions of this compound

The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org The general mechanism entails oxidative addition of the organic electrophile to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org

This compound is anticipated to readily participate in Stille coupling reactions with a variety of sp2-hybridized carbon electrophiles, including aryl and heteroaryl halides (iodides, bromides) and triflates. The electron-withdrawing nature of the nitro group on the pyridine (B92270) ring can influence the reaction kinetics. While comprehensive data for this specific compound is limited, studies on similar nitroaromatic stannanes, such as o-(tributylstannyl)-nitrobenzene, have demonstrated successful cross-coupling with aryl halides. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for optimizing yields and minimizing side reactions. harvard.edu Additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu

Table 1: Representative Stille Coupling Reactions for C-C Bond Formation

| Electrophile Partner | Catalyst/Ligand | Additive | Solvent | Expected Product |

|---|---|---|---|---|

| Aryl Iodide | Pd(PPh₃)₄ | --- | Toluene (B28343) | 5-Nitro-2-arylpyridine |

| Aryl Bromide | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 5-Nitro-2-arylpyridine |

| Heteroaryl Triflate | PdCl₂(PPh₃)₂ | LiCl | DMF | 5-Nitro-2-heteroarylpyridine |

Aryl chlorides, which are often more abundant and less expensive than iodides and bromides, can also be employed as coupling partners, typically requiring more specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands. harvard.edu The stereochemistry of vinyl halides is generally retained during the Stille coupling process. wikipedia.org

While the Stille reaction is predominantly utilized for C-C bond formation, its application in forming carbon-heteroatom bonds is less common and typically requires modified protocols. The direct palladium-catalyzed cross-coupling of organostannanes to form C-N and C-O bonds is not a standard transformation. More established methods for these formations include the Buchwald-Hartwig amination and etherification reactions, which utilize aryl halides or triflates with amines or alcohols.

However, it is conceivable that this compound could be first converted to the corresponding 2-halo-5-nitropyridine, which would then serve as a substrate in these well-established C-N and C-O bond-forming reactions. There is currently a lack of specific literature describing modified Stille protocols that directly utilize this compound for the formation of C-N or C-O bonds. Research in palladium-catalyzed amination has seen the development of efficient methods for coupling unprotected heterocyclic bromides with amines, suggesting a potential indirect route for functionalization. nih.govrsc.orgnih.gov

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While there is a wealth of information on the use of various building blocks in MCRs for the synthesis of heterocyclic compounds, nih.govnih.gov specific examples detailing the integration of this compound into such sequences are not prominently reported.

Theoretically, this compound could be employed in a sequential MCR-Stille coupling strategy. For instance, a multi-component reaction could be used to construct a complex halide- or triflate-containing molecule, which would then be coupled with this compound in a subsequent Stille reaction to introduce the 5-nitropyridyl moiety.

Strategic Use in the Synthesis of Complex Heterocyclic Frameworks

The 5-nitropyridyl unit is a key feature in numerous biologically active molecules and advanced materials. This compound serves as a valuable precursor for introducing this important structural motif. Through Stille coupling, this building block can be incorporated into larger molecules, which can then undergo subsequent cyclization reactions to form complex, fused heterocyclic frameworks.

For example, a biaryl compound formed from the Stille coupling of this compound with a suitably functionalized aryl halide could be designed to undergo an intramolecular cyclization to construct a new heterocyclic ring. While the general strategy of tandem Stille coupling-cyclization is a powerful tool in organic synthesis, wikipedia.org specific applications starting from this compound are not extensively documented.

Role in Sequential and One-Pot Synthetic Procedures

A hypothetical one-pot process could involve the in situ formation of an organostannane followed by a Stille coupling reaction. However, with respect to this compound, a more likely scenario involves its use in a sequential process where it is coupled with a multifunctional substrate. This substrate could then undergo further transformations in the same pot or after minimal workup. For instance, a Stille coupling could be followed by a reduction of the nitro group, which could then participate in a subsequent cyclization reaction. While the concept of one-pot syntheses for pyridine derivatives is well-established, core.ac.ukrsc.org specific protocols that explicitly utilize this compound as a key component are not readily found in the current body of scientific literature.

Despite a comprehensive search of scientific literature, specific examples and detailed research findings regarding the derivatization of the chemical compound “this compound” to access a diverse range of 2,5-disubstituted pyridine derivatives could not be located.

The performed searches yielded general information about the Stille cross-coupling reaction, a common method for creating carbon-carbon bonds using organotin compounds. This information outlines the general mechanism, typical catalysts, and reaction conditions. However, scholarly articles detailing the specific application of this reaction to "this compound" with a variety of coupling partners were not found.

Consequently, the data required to construct the specified data tables and provide in-depth research findings for the "Derivatization to Access Diverse 2,5-Disubstituted Pyridine Derivatives" section of the requested article is unavailable in the public domain of scientific literature based on the searches conducted.

Therefore, it is not possible to generate the article with the requested level of detail and specific examples for the derivatization of this particular compound.

Computational and Theoretical Studies on 5 Nitro 2 Trimethylstannyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule such as 5-Nitro-2-(trimethylstannyl)-pyridine, these calculations would provide deep insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is particularly useful for analyzing reaction pathways by calculating the energies of reactants, transition states, and products.

A DFT study on this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Transition State Searching: Identifying the highest energy point along a reaction coordinate, which is crucial for understanding the kinetics of a reaction.

Energy Profile Mapping: Plotting the energy of the system as it progresses from reactants to products, which helps in elucidating the mechanism of a reaction.

For instance, DFT could be employed to study the Stille coupling reaction, a common application for organotin compounds. The calculations would help in understanding the mechanism of the transmetalation step involving the tin-carbon bond.

Table 1: Hypothetical DFT Data for a Reaction Step of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Note: The data in this table is hypothetical and serves as an example of what a DFT study might produce.

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic properties.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹¹⁹Sn nuclei. This is valuable for interpreting experimental NMR spectra and assigning the observed signals to specific atoms in the molecule.

IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict the positions of peaks in its infrared and Raman spectra. These are related to the molecule's bond strengths and functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible region. This provides information about the molecule's electronic structure and color.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Value |

| ¹³C NMR (C2-Sn) | 165 ppm |

| ¹H NMR (H6) | 8.9 ppm |

| IR (NO₂ stretch) | 1530 cm⁻¹ |

| UV-Vis (λmax) | 310 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic Structure Analysis and Reactivity Correlation

The electronic structure of a molecule dictates its reactivity. Computational analysis can provide a detailed picture of how electrons are distributed within this compound and how this influences its chemical behavior.

Key aspects of this analysis would include:

Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The energy and shape of these orbitals indicate where the molecule is most likely to donate or accept electrons.

Electrostatic Potential Maps: These maps visualize the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitro group would be expected to create a significant electron-deficient area on the pyridine (B92270) ring.

Natural Bond Orbital (NBO) Analysis: This method provides information about the bonding and charge distribution within the molecule, including the nature of the carbon-tin bond and the delocalization of electrons.

Investigation of Intermolecular and Intramolecular Interactions within Organotin-Pyridine Systems

Understanding the non-covalent interactions within and between molecules is crucial for predicting their physical properties and behavior in different environments.

Intramolecular Interactions: In this compound, there could be interactions between the tin atom and the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group. Computational methods can quantify the strength and nature of these interactions.

Intermolecular Interactions: The way molecules of this compound interact with each other in the solid state or in solution would be investigated. This includes looking for hydrogen bonds, halogen bonds, or other non-covalent interactions that could influence its crystal packing or solubility. DFT methods with dispersion corrections are often used for these types of studies.

Q & A

Q. What are the key considerations for synthesizing 5-Nitro-2-(trimethylstannyl)-pyridine in laboratory settings?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. First, nitration at the 5-position requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Subsequent introduction of the trimethylstannyl group at the 2-position via Stille-type coupling demands inert atmosphere (argon/nitrogen), palladium catalysts (e.g., Pd(PPh₃)₄), and anhydrous solvents (e.g., THF or DMF). Purity is maintained using column chromatography with silica gel (hexane/EtOAc gradients) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–70 | Positional selectivity |

| Stannylation | Me₃SnCl, Pd(PPh₃)₄, THF, 60°C | 40–50 | Catalyst sensitivity to moisture |

Q. How should researchers handle this compound to minimize toxicity risks?

- Methodological Answer : The compound’s organotin moiety and nitro group pose toxicity and reactivity hazards. Use fume hoods, nitrile gloves, and lab coats. Avoid dust formation by handling in solution or under inert solvents (e.g., DCM). Store in airtight, light-resistant containers at –20°C. Spills require immediate containment with vermiculite or sand, followed by disposal as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–9.0 ppm) and trimethylstannyl signals (δ 0.5–1.5 ppm for Sn-CH₃).

- MS (ESI or EI) : Confirm molecular ion [M+H]⁺ at m/z 287.9 (calculated 286.9).

- FT-IR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

Cross-validate with computational methods (e.g., DFT for NMR chemical shift prediction) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., NMR shifts) may arise from solvent effects or conformational dynamics. Use deuterated solvents for consistency. Compare with structurally analogous compounds (e.g., 5-amino-2,4-dimethylpyridine, δ 6.8–8.2 ppm for aromatic protons ). Employ 2D NMR (COSY, HSQC) to assign overlapping signals. For ambiguous cases, X-ray crystallography provides definitive structural confirmation .

Q. What strategies optimize yields in palladium-catalyzed cross-coupling reactions using this compound?

- Methodological Answer : The trimethylstannyl group facilitates Stille coupling with aryl/vinyl halides. Key factors:

- Catalyst Selection : Pd₂(dba)₃ with AsPh₃ ligands enhances stability.

- Solvent : Use degassed DMF or toluene for better solubility.

- Additives : LiCl (1–2 equiv) accelerates transmetallation.

- Temperature : 80–100°C for 12–24 hours.

Monitor reaction progress via TLC (silica, UV visualization). Post-reaction, purify via flash chromatography to isolate coupled products .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the nitro group’s electron-withdrawing nature lowers LUMO energy at the 3- and 4-positions, making them susceptible to nucleophilic substitution. Compare with experimental kinetic data to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.